Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride
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Overview
Description
Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride is an organic compound with the molecular formula C10H22NO5P. It is a derivative of butanoic acid, featuring both amino and phosphoryl functional groups. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Scientific Research Applications
Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride typically involves the reaction of ethyl 2-bromo-4-(diethoxyphosphoryl)butanoate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can improve efficiency and scalability. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphoryl group can be reduced to form phosphine derivatives.
Substitution: The ethoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium alkoxides or phenoxides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce phosphine derivatives. Substitution reactions can result in various alkoxy or aryloxy derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phosphoryl groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-4-(dimethoxyphosphoryl)butanoate: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and solubility.
Ethyl 2-amino-4-(diethoxyphosphoryl)pentanoate: This compound has an additional carbon in the backbone, which can influence its steric properties and interactions with molecular targets.
Properties
IUPAC Name |
ethyl 2-amino-4-diethoxyphosphorylbutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO5P.ClH/c1-4-14-10(12)9(11)7-8-17(13,15-5-2)16-6-3;/h9H,4-8,11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEXBNXCVPOPHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCP(=O)(OCC)OCC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClNO5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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